Ethyl 3-(4-methylphenyl)prop-2-ynoate
Overview
Description
Ethyl 3-(4-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O2. It is a derivative of propiolic acid and is characterized by the presence of an ethyl ester group and a 4-methylphenyl group attached to the prop-2-ynoate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methylphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methylphenyl)prop-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Sonogashira coupling reaction, where 4-methylphenylacetylene is reacted with ethyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-methylphenyl)prop-2-ynoic acid or 3-(4-methylphenyl)propan-2-one.
Reduction: Ethyl 3-(4-methylphenyl)prop-2-enoate or ethyl 3-(4-methylphenyl)propanoate.
Substitution: Various amides or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)prop-2-ynoate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne and ester functional groups. These groups can participate in various chemical transformations, such as nucleophilic addition, electrophilic addition, and cycloaddition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl propiolate: Similar structure but lacks the 4-methylphenyl group, making it less sterically hindered and more reactive in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
3-(4-methylphenyl)prop-2-ynoic acid: The carboxylic acid analog, which has different reactivity and applications compared to the ester derivative.
This compound is unique due to the combination of the alkyne and ester functional groups along with the 4-methylphenyl substituent, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHJXFPGFXZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502204 | |
Record name | Ethyl 3-(4-methylphenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52188-06-4 | |
Record name | Ethyl 3-(4-methylphenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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